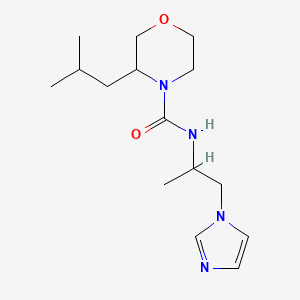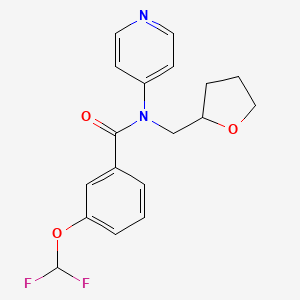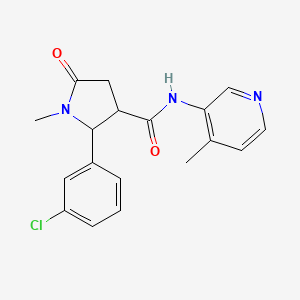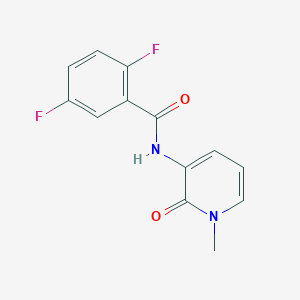
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
作用机制
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide acts as an allosteric modulator of the histamine H3 receptor, which means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand histamine. This binding causes a conformational change in the receptor, which alters its ability to interact with other proteins and signaling pathways. The net effect of this modulation is to decrease the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of neurotransmitter release. By decreasing the release of several neurotransmitters, this compound has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and decreasing the symptoms of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide in lab experiments is its potency and selectivity as an allosteric modulator of the histamine H3 receptor. This makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. However, one limitation of using this compound is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
未来方向
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide and the histamine H3 receptor. One area of interest is the potential therapeutic applications of this compound for treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective allosteric modulators of the histamine H3 receptor, which could lead to the development of new drugs with fewer side effects and improved efficacy.
In conclusion, this compound is a valuable tool for investigating the histamine H3 receptor and its role in regulating neurotransmitter release. Its potency and selectivity as an allosteric modulator make it a valuable tool for scientific research, and its potential therapeutic applications make it an area of interest for future research.
合成方法
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide involves several steps, including the reaction of 2-(2-methylpropyl) morpholine with 1-bromo-2-(1H-imidazol-1-yl)propane, followed by the reaction of the resulting intermediate with 4-isocyanato-4-methylpentanoic acid. The final product is obtained after purification and isolation.
科学研究应用
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release. It has been found to be a potent and selective allosteric modulator of the receptor, which makes it a valuable tool for investigating the receptor's function and potential therapeutic applications.
属性
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)8-14-10-21-7-6-19(14)15(20)17-13(3)9-18-5-4-16-11-18/h4-5,11-14H,6-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNYCFUTXWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC(C)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)









![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)